molecular formula C7H12N2O B1320979 (1-Isopropyl-1H-imidazol-5-YL)methanol CAS No. 80304-46-7

(1-Isopropyl-1H-imidazol-5-YL)methanol

Cat. No.: B1320979
CAS No.: 80304-46-7
M. Wt: 140.18 g/mol
InChI Key: ONPSVGKOIVAXHJ-UHFFFAOYSA-N
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Description

(1-Isopropyl-1H-imidazol-5-YL)methanol is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of an isopropyl group at the 1-position and a hydroxymethyl group at the 5-position of the imidazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Isopropyl-1H-imidazol-5-YL)methanol typically involves the reaction of 1-isopropylimidazole with formaldehyde. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the hydroxymethyl group at the 5-position of the imidazole ring .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: (1-Isopropyl-1H-imidazol-5-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

(1-Isopropyl-1H-imidazol-5-YL)methanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Isopropyl-1H-imidazol-5-YL)methanol involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

  • (1-Methyl-1H-imidazol-5-YL)methanol
  • (1-Ethyl-1H-imidazol-5-YL)methanol
  • (1-Cyclohexyl-1H-imidazol-5-YL)methanol

Comparison: (1-Isopropyl-1H-imidazol-5-YL)methanol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl and ethyl analogs, the isopropyl group provides steric hindrance, potentially affecting its binding interactions and stability. The cyclohexyl analog, on the other hand, introduces a bulkier substituent, which can further alter its properties.

Properties

IUPAC Name

(3-propan-2-ylimidazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-6(2)9-5-8-3-7(9)4-10/h3,5-6,10H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPSVGKOIVAXHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20608820
Record name [1-(Propan-2-yl)-1H-imidazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80304-46-7
Record name [1-(Propan-2-yl)-1H-imidazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 5.0M nitric acid (81 ml) was added sodium nitrite (248 mg), and 5-hydroxymethyl-1-isopropyl-2-mercaptoimidazole (15.5 g) was added by portions at 0° C. The mixture was allowed to be at room temperature and the mixture was stirred for 2 hours, and water (100 ml) was added to the mixture. The mixture was neutralized with potassium carbonate at 0° C., and the solvent was distilled off under reduced pressure. Ethanol was added to the mixture, and the insolubles were filtered off, and the solvent was distilled off under reduced pressure. To the obtained residue was added methanol-ethyl acetate, and basic silica gel was added to the mixture. This mixture was purified by basic silica gel column chromatography (methanol-ethyl acetate=1:8) to obtain solid, which was recrystallized from diisopropyl ether-ethyl acetate, to give 5-hydroxymethyl-1-isopropylimidazole (4.84 g) as brown crystals.
Quantity
81 mL
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reactant
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248 mg
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reactant
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15.5 g
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reactant
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0 (± 1) mol
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reactant
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Quantity
100 mL
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solvent
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Synthesis routes and methods II

Procedure details

1.68 g (0.01 mol) of 1-isopropyl-5-carbmethoxyimidazole is suspended in 5 ml of water. To the suspension are added 0.8 g (0.02 mol) of sodium hydroxide and 4 ml of ~37% aqueous formaldehyde. The resultant mixture is heated to reflux for 2 hours. After completion of the reaction, the solvent is stripped off, and the residue is extracted with ethyl acetate and concentrated to give 1-isopropyl-5-hydroxymethylimidazole as a solid, m.p. 83°-84° C.
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
0.8 g
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reactant
Reaction Step Two
Quantity
4 mL
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reactant
Reaction Step Two
[Compound]
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resultant mixture
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0 (± 1) mol
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reactant
Reaction Step Three
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Quantity
5 mL
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solvent
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